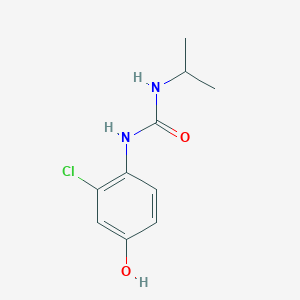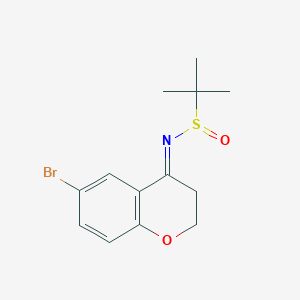![molecular formula C9H13Cl2F3N2O B13057409 (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The presence of two hydrochloride (HCl) molecules enhances its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The trifluoromethoxy group is introduced to the phenyl ring through a nucleophilic aromatic substitution reaction.
Attachment of the Ethane-1,2-diamine Moiety: The intermediate is then reacted with ethane-1,2-diamine under controlled conditions to form the desired compound.
Hydrochloride Addition: Finally, the compound is treated with hydrochloric acid to obtain the 2hcl salt form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain proteins, while the ethane-1,2-diamine moiety facilitates interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-1-[3-(Trifluoromethyl)phenyl]ethanol: Another compound with a trifluoromethyl group, used in neuroprotective research.
4-(Diphenylamino)phenylboronic acid pinacol ester: Utilized in organic synthesis and known for its unique reactivity.
Uniqueness
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl stands out due to its specific trifluoromethoxy group, which imparts distinct chemical properties and enhances its potential for various applications. Its dual functionality as both an amine and a trifluoromethoxy-substituted compound makes it versatile in research and industrial contexts.
Properties
Molecular Formula |
C9H13Cl2F3N2O |
|---|---|
Molecular Weight |
293.11 g/mol |
IUPAC Name |
(1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1 |
InChI Key |
ZWLMGBDHLYGPTK-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)N)OC(F)(F)F.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)OC(F)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


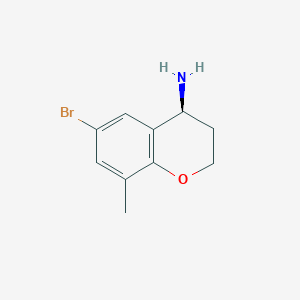
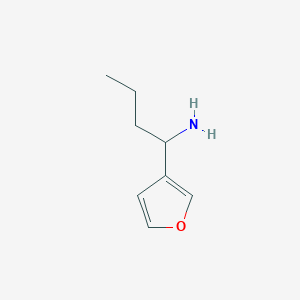

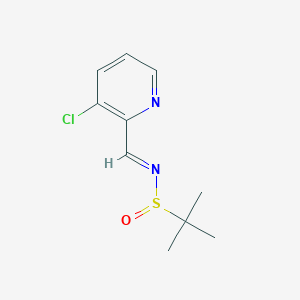
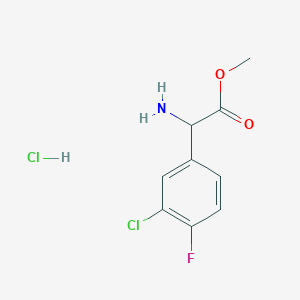
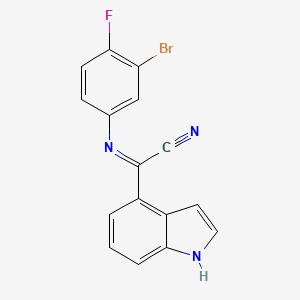
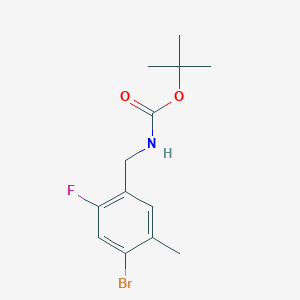
![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
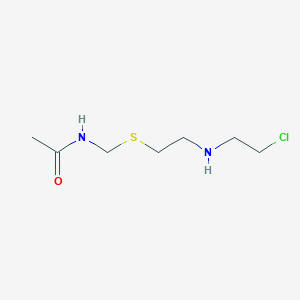
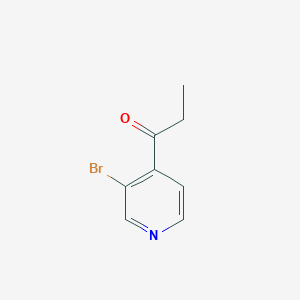
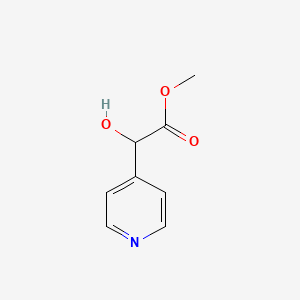
![Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-CarboxylicAcid](/img/structure/B13057404.png)
